molecular formula C9H13BrN2O3 B2990914 Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 14757-98-3

Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2990914
CAS No.: 14757-98-3
M. Wt: 277.118
InChI Key: XSNBUBULHHFXMW-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with a complex structure that includes a bromomethyl group, a methyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the tetrahydropyrimidine ring. One common method is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic conditions. The bromomethyl group can be introduced through a halogenation reaction using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to a carboxylic acid.

  • Reduction: The compound can be reduced to remove the bromomethyl group.

  • Substitution: The bromomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a base.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be converted to this compound carboxylic acid.

  • Reduction: The reduction product is Ethyl 6-(methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Substitution: The substitution product depends on the nucleophile used, resulting in various derivatives.

Scientific Research Applications

Chemistry: Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its bromomethyl group makes it a versatile building block for further chemical modifications.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural complexity allows it to mimic natural substrates or inhibitors, aiding in the understanding of biological processes.

Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a valuable precursor for the synthesis of pharmaceuticals.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • Ethyl 6-(chloromethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with a chloromethyl group instead of bromomethyl.

  • Ethyl 6-(iodomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with an iodomethyl group.

  • Ethyl 6-(fluoromethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with a fluoromethyl group.

Uniqueness: Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its bromomethyl group, which offers different reactivity compared to other halogenated analogs. This makes it particularly useful in specific chemical transformations and applications.

Properties

IUPAC Name

ethyl 6-(bromomethyl)-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O3/c1-3-15-8(13)7-5(2)11-9(14)12-6(7)4-10/h5H,3-4H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNBUBULHHFXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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